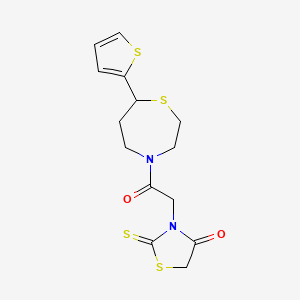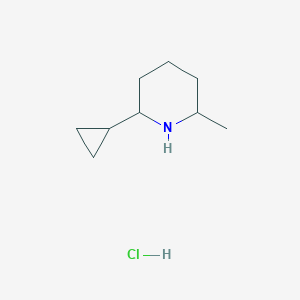
Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate is a complex organic compound with a multifaceted structure. This compound is characterized by its benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple methoxy groups and a carboxamido group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate typically involves multiple steps, starting with the construction of the benzofuran core This can be achieved through a cyclization reaction of appropriate precursors, such as 2-hydroxybenzaldehyde and malonic acid derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule, potentially altering its reactivity and properties.
Substitution: Substitution reactions can be used to replace one or more substituents on the benzofuran core, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: In the field of chemistry, Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential as a pharmacological agent. Its interactions with various biological targets can lead to the development of new drugs and therapeutic agents. Research is ongoing to explore its effects on cellular processes and its potential use in treating diseases.
Medicine: In medicine, the compound is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer treatments.
Industry: Industrially, this compound is used in the production of materials and chemicals. Its unique properties can be harnessed to create new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Methyl 4,5-dimethoxy-2-(6-methoxybenzofuran-2-carboxamido)benzoate
Methyl 4,5-dimethoxy-2-(8-methoxybenzofuran-2-carboxamido)benzoate
Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate
Uniqueness: this compound stands out due to its specific arrangement of methoxy groups and the carboxamido group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7/c1-24-14-7-5-6-11-8-17(28-18(11)14)19(22)21-13-10-16(26-3)15(25-2)9-12(13)20(23)27-4/h5-10H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYMBYSUYZXZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2469814.png)
![[3-Chloro-4-(difluoromethyl)phenyl]methanol](/img/structure/B2469815.png)

![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)



![2-(benzylsulfanyl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2469822.png)



